2-Methoxy-3-methylbutane-1-sulfonyl chloride
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Overview
Description
2-Methoxy-3-methylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C₆H₁₃ClO₃S and a molecular weight of 200.69 g/mol . It is a sulfonyl chloride derivative commonly used in various fields of research, including organic synthesis and as a protecting group for alcohols and amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-Methoxy-3-methylbutane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Methoxy-3-methylbutane-1-sulfonic acid+SOCl2→2-Methoxy-3-methylbutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Methoxy-3-methylbutane-1-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
2-Methoxy-3-methylbutane-1-sulfonic acid: Formed by hydrolysis.
Scientific Research Applications
2-Methoxy-3-methylbutane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.
Protecting Group: Used to protect alcohol and amine functionalities during multi-step synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the modification of polymers and other materials to introduce sulfonyl functionalities.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methylbutane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic atoms. The molecular targets include hydroxyl and amino groups in organic molecules, resulting in the formation of sulfonate esters and sulfonamides, respectively.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride derivative with similar reactivity.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride used as a protecting group and in organic synthesis.
Benzenesulfonyl Chloride: Used in similar applications but with different reactivity due to the aromatic ring.
Uniqueness
2-Methoxy-3-methylbutane-1-sulfonyl chloride is unique due to its branched alkyl chain and methoxy group, which can influence its reactivity and solubility compared to simpler sulfonyl chlorides. This structural uniqueness can be advantageous in specific synthetic applications where steric hindrance or electronic effects are important.
Properties
IUPAC Name |
2-methoxy-3-methylbutane-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-5(2)6(10-3)4-11(7,8)9/h5-6H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFIPEGMJVMGLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CS(=O)(=O)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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